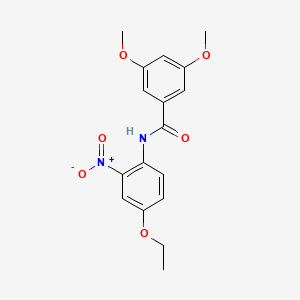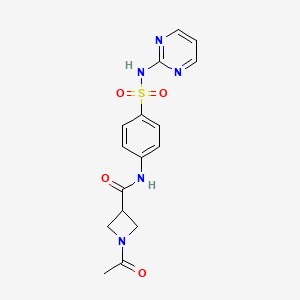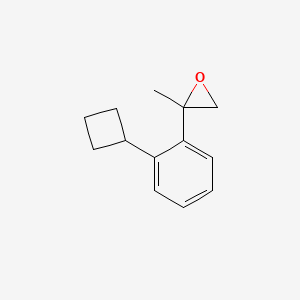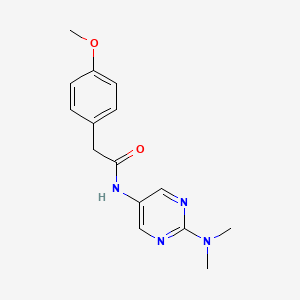
5-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthesis of imidazole and its derivatives has been widely studied . For example, Hadizadeh et al. synthesized a compound with a structure similar to imidazole and evaluated it for antihypertensive potential in rats .
Molecular Structure Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .
Applications De Recherche Scientifique
FGFR Inhibition
The compound has shown promising activity as a fibroblast growth factor receptor (FGFR) inhibitor. Abnormal activation of FGFR signaling pathways is associated with various cancers, including breast cancer, lung cancer, and liver cancer. Targeting FGFRs represents an attractive strategy for cancer therapy. Specifically, this compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3. For instance, compound 4h demonstrated FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively. In vitro studies also revealed its ability to inhibit breast cancer cell proliferation, induce apoptosis, and suppress migration and invasion .
Lead Compound for Optimization
Compound 4h, with its low molecular weight, serves as an appealing lead compound for subsequent optimization. Its favorable properties make it a potential candidate for further drug development .
Other Potential Applications
While FGFR inhibition is the primary focus, it’s worth exploring other potential applications. Unfortunately, specific research on this compound beyond FGFR inhibition is limited. However, considering its structural features, it may have broader implications in areas such as medicinal chemistry, drug discovery, and chemical biology.
Safety And Hazards
The safety and hazards of imidazole and its derivatives depend on the specific compound. Some imidazole derivatives are commercially available drugs in the market such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
Orientations Futures
The future directions of research on imidazole and its derivatives could include the development of new drugs that overcome the problems of antimicrobial resistance . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases . So, there is a great importance of heterocyclic ring containing drugs .
Propriétés
IUPAC Name |
5-bromo-1-(pyridin-3-ylmethyl)pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-10-3-4-11(15)14(8-10)7-9-2-1-5-13-6-9/h1-6,8H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIKHLGYIJSIJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=C(C=CC2=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-fluorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2389363.png)

![(Z)-2-(3,4-dimethylphenyl)-N-(3-(2-(methylthio)ethyl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2389368.png)

![Racemic-(6S,8Ar)-Tert-Butyl 6-(Hydroxymethyl)Hexahydropyrrolo[1,2-A]Pyrazine-2(1H)-Carboxylate](/img/structure/B2389371.png)
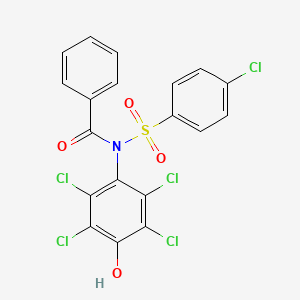
![N-[2-(2-methylpiperidin-1-yl)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide](/img/no-structure.png)
![N-[[1-(Cyclopropylmethyl)piperidin-3-yl]methyl]prop-2-enamide](/img/structure/B2389377.png)
